molecular formula C17H15N3O3 B1618356 N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid CAS No. 304661-57-2

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

Cat. No.: B1618356
CAS No.: 304661-57-2
M. Wt: 309.32 g/mol
InChI Key: OBTVALCREXQEBN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is identified by several key chemical descriptors that define its molecular identity. The compound is registered with Chemical Abstracts Service (CAS) number 304661-57-2, which serves as its unique identifier in chemical databases. Its molecular formula is C17H15N3O3, corresponding to a molecular weight of 309.32 g/mol, as determined by computational methods.

The compound has several synonyms in chemical nomenclature, reflecting different naming conventions and structural interpretations:

Systematic Name Alternative Names
This compound 2-((1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl)benzoic acid
Benzoic acid, 2-[[(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-
2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]carbonyl}benzoic acid

Table 1: Nomenclature variations for this compound

The structural composition of this compound can be analyzed in terms of its key functional groups. The 4,5-dihydro-1H-pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This ring is not fully aromatic due to the presence of the dihydro group, which indicates a reduction at positions 4 and 5 of the pyrazole ring. The phenyl group is attached to the nitrogen at position 1 of the pyrazole ring, while the phthalamic acid moiety is connected to the carbon at position 3 through an amino linkage.

The physical properties of this compound include:

Property Value Method
Density 1.32±0.1 g/cm³ Predicted
pKa 3.52±0.36 Predicted
Physical State Solid Observed

Table 2: Physical properties of this compound

Historical Context in Heterocyclic Compound Research

The history of this compound is intertwined with the broader development of pyrazole chemistry, which has a rich historical background in heterocyclic compound research. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, marking a significant milestone in the classification and study of this class of heterocyclic compounds. This nomenclature established the foundation for systematic research into pyrazole derivatives, which would eventually include compounds like this compound.

The first synthesis of pyrazole itself is attributed to Hans von Pechmann in 1898, who developed a classical method using acetylene and diazomethane. However, the first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, when it was discovered in watermelon seeds. This finding demonstrated that pyrazole structures, while initially explored through synthetic chemistry, also existed in natural compounds.

The properties of pyrazole that made it interesting to early researchers continue to drive interest in its derivatives today. Pyrazole is characterized as a five-membered aromatic ring consisting of three carbon atoms and two adjacent nitrogen atoms. It exhibits amphoteric properties, acting as both an acid and a base due to the presence of different types of nitrogen atoms in its structure—a pyrrole-like nitrogen with a single pair of aromatic electrons and a pyridine-like nitrogen.

The development of more complex pyrazole derivatives, including those with dihydropyrazole structures like this compound, represents an evolution in heterocyclic chemistry research. These compounds build upon the basic pyrazole framework by incorporating additional functional groups and structural modifications that alter their chemical and physical properties.

Research into pyrazole-containing compounds expanded significantly throughout the 20th century, with growing interest in their potential applications. The synthesis of pyrazole derivatives with various substituents, including phenyl groups at different positions, became an area of active investigation. The first known 5-pyrazolone, a related structure, was obtained by Ludwig Knorr through the condensation of acetoacetic ester with phenylhydrazine in 1883.

In recent years, interest in heterocyclic compounds like this compound has been driven by their potential in various research applications. For instance, pyrazole-phthalazine hybrids have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, which plays a role in diabetes management. While this compound itself was not specifically mentioned in these studies, the research demonstrates the continuing importance of pyrazole derivatives in contemporary chemical investigations.

The synthesis of similar compounds often involves cyclocondensation reactions, such as the reaction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates with phenylhydrazine, as demonstrated in research on 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. These synthetic approaches highlight the versatility of pyrazole chemistry and the various ways in which complex derivatives can be created through organic synthesis techniques.

Properties

IUPAC Name

2-[(2-phenyl-3,4-dihydropyrazol-5-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(13-8-4-5-9-14(13)17(22)23)18-15-10-11-20(19-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVALCREXQEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1NC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354421
Record name 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304661-57-2
Record name 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Semicarbazides with Chalcones

One established method involves the cyclization of semicarbazide derivatives with chalcones under basic conditions to yield 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazoles. This method has been reported in studies synthesizing related pyrazoline derivatives, where:

  • Semicarbazide derivatives are prepared from sulfanilamide and sodium cyanate.
  • Chalcones are synthesized via Claisen–Schmidt condensation of aromatic ketones and aldehydes in the presence of sodium hydroxide.
  • Cyclization occurs by reacting semicarbazide with chalcones in a basic medium, yielding the pyrazoline ring system.

This approach provides a versatile route to pyrazoline derivatives with various substitutions on the aromatic rings, confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, IR, and MS.

Introduction of the Phthalamic Acid Group

The phthalamic acid moiety is typically introduced by amidation of the pyrazoline amine with phthalic acid derivatives or activated carboxylic acid intermediates.

Industrially Relevant Preparation Method (Patent-Based)

A detailed preparation method for a closely related compound, 1-(3-methyl isophthalic acid-phenyl-1H-pyrazolyl-5-yl) piperazine, provides insights into advanced synthetic techniques applicable to this compound. The method avoids highly toxic reagents and emphasizes high yield and scalability. The key steps are:

Condensation Reaction

  • The starting material (compound IV) is reacted with phenylhydrazine in a fatty alcohol solvent (C12-C14 or C12-C18) with a water-retaining agent such as anhydrous sodium sulfate, copper sulfate, or magnesium sulfate.
  • The mixture is refluxed at 75–85 °C for 2–3 hours to form an intermediate (compound III).
  • Solvent removal under reduced pressure yields the intermediate.

Cyclization and Condensation

  • Intermediate III is dissolved in tetrahydrofuran (THF).
  • A condensation reagent (Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent) and an organic base (pyridine or triethylamine) are added.
  • The reaction is carried out at 40–60 °C overnight until completion.
  • The reaction mixture is neutralized, extracted, and concentrated to yield compound II.

Amino Protecting Group Removal

  • Compound II undergoes deprotection using saturated hydrogen chloride in ethyl acetate or other suitable conditions.
  • The reaction is stirred overnight at room temperature.
  • The product is isolated by filtration, washing, and recrystallization to yield the target compound.

Representative Experimental Data from Patent Embodiments

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Formation of intermediate III Compound IV + phenylhydrazine + anhydrous sodium sulfate + ethanol 75–85 reflux 2–3 h Solvent removal to isolate intermediate
Condensation to compound II Intermediate III + Lawesson reagent + THF + pyridine 50–55 Overnight 87–90 Neutralization and extraction
Deprotection to final product Compound II + saturated HCl/ethyl acetate Room temp Overnight 80–86 Filtration and recrystallization

Analytical Characterization

  • The formation of the pyrazoline ring is confirmed by characteristic ^1H-NMR signals such as doublets of doublets for methylene protons at C4 (δ 3.13–3.26 and δ 3.83–3.93 ppm) and a methine proton at C5 (δ 5.48–5.54 ppm).
  • Purity is typically verified by HPLC.
  • Additional confirmation is provided by IR and mass spectrometry data consistent with the expected molecular weight (309.32 g/mol).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Semicarbazide-chalcone cyclization Semicarbazide + Chalcones Base (NaOH) Reflux, basic medium Versatile, well-characterized Multi-step, moderate yields
Patent industrial method Compound IV + phenylhydrazine Lawesson reagent, pyridine 40–60 °C, overnight High yield, scalable, less toxic reagents Requires specific reagents, multi-step
Amino protecting group removal Compound II Saturated HCl/ethyl acetate Room temp, overnight Efficient deprotection Sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Phthalamic Acid Moieties

N-(1-Naphthyl)phthalamic Acid (NPA)
  • Structure : Phthalamic acid linked to a 1-naphthyl group instead of a dihydropyrazole-phenyl system.
  • Function: A well-characterized auxin transport inhibitor in plant physiology, inducing pseudonodule formation in non-nodulating mutants .
  • Key Difference: The substitution of the naphthyl group in NPA versus the dihydropyrazole-phenyl system in the target compound significantly alters bioactivity.
N-[2-(4,5,6,7-Tetrahydrobenzimidazol-2-yl)ethyl]phthalamic Acid
  • Structure : Phthalamic acid conjugated to a tetrahydrobenzimidazole-ethyl group.
  • Key Difference : The benzimidazole moiety introduces basic nitrogen sites , enabling protonation-dependent solubility, unlike the neutral dihydropyrazole system .

Pyrazole and Dihydropyrazole Derivatives

Phenidone (Ethyl-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-amine)
  • Structure : Shares the 1-phenyl-4,5-dihydro-1H-pyrazole core but substitutes the phthalamic acid with an ethylamine group.
  • Function : Historically used as a photographic developer ; its synthesis involves cyclization under acidic conditions .
  • Key Difference : The absence of the phthalamic acid group reduces hydrogen-bonding capacity and alters solubility (logP ~1.5 vs. ~2.1 for the target compound) .
2-Chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
  • Structure : Features a chloroacetamide group instead of phthalamic acid.
  • Function : Discontinued due to instability, highlighting the importance of the phthalamic acid moiety in enhancing chemical stability .

Heterocyclic Hybrids with Similar Crystallographic Behavior

3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one
  • Structure: Combines dihydropyrazole with a chromenone system.
  • Key Difference: The chromenone’s planar structure facilitates stronger π-π interactions compared to the phthalamic acid’s bent conformation .
6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
  • Structure: Dihydropyrazole linked to quinoline and phenyl groups.
  • Crystallography: Molecules form chains via C–H···O bonds and exhibit a dihedral angle of 71.43° between quinoline rings, suggesting steric effects absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Chemical Role Reference
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid C₁₇H₁₅N₃O₃ 309.33 Phthalamic acid, dihydropyrazole Research reagent
N-(1-Naphthyl)phthalamic acid (NPA) C₁₈H₁₃NO₃ 291.30 Phthalamic acid, naphthyl Auxin transport inhibitor
Phenidone C₁₁H₁₃N₃O 203.24 Ethylamine, dihydropyrazole Photographic developer
3-[5-(2,4-Dichlorophenyl)-...chromen-2-one C₂₄H₁₇Cl₂N₂O₃ 467.31 Chromenone, dihydropyrazole Crystallography model compound

Key Research Findings

  • Bioactivity : Unlike NPA, the target compound lacks reported auxin-inhibitory activity, likely due to the reduced aromatic surface area of the phenyl group versus naphthyl .
  • Crystallography : The phthalamic acid group enables diverse hydrogen-bonding motifs (e.g., N–H···O and O–H···O), as seen in related carbamoylbenzoates .
  • Stability : Phthalamic acid derivatives generally exhibit higher stability than acetamide analogs due to resonance stabilization of the carboxyl groups .

Biological Activity

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H15N3O3C_{17}H_{15}N_3O_3 and is characterized by the presence of both a pyrazole and a phthalamic acid moiety. The compound's structure can be represented as follows:

Structure C17H15N3O3\text{Structure }C_{17}H_{15}N_3O_3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and hydrazine derivatives. The detailed synthetic pathway may include:

  • Formation of the Pyrazole Ring : Reaction of phenyl hydrazine with suitable carbonyl compounds.
  • Coupling with Phthalamic Acid : The resulting pyrazole derivative is then coupled with phthalamic acid under acidic or basic conditions to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and phthalazine structures exhibit anticancer activity . For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Studies demonstrated that these compounds can significantly inhibit the growth of prostate cancer cell lines by blocking androgen receptors, which are crucial for cancer cell survival .
CompoundCancer TypeIC50 (µM)Mechanism
Compound AProstate Cancer10Androgen receptor antagonism
Compound BBreast Cancer15Cytotoxicity via apoptosis

Antiviral Activity

This compound has also been evaluated for its antiviral properties . Research indicates that similar compounds can inhibit viral replication by targeting specific viral enzymes or pathways. For example:

  • Inhibition of Hepatitis C Virus (HCV) : Certain derivatives have shown promising results in reducing HCV replication in vitro by suppressing cyclooxygenase enzymes .

Antioxidant Activity

The antioxidant properties of this compound have been explored, with findings suggesting that it can scavenge free radicals and reduce oxidative stress in cellular models . This activity contributes to its potential protective effects against various diseases linked to oxidative damage.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Prostate Cancer Study : A study involving human prostate cancer cells showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antiviral Efficacy : In vitro studies demonstrated that derivatives could reduce HCV replication by over 60%, showcasing their potential as antiviral agents.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of phthalic anhydride derivatives with substituted hydrazines or pyrazoline precursors under reflux conditions. Key parameters to optimize include solvent polarity (e.g., ethanol or dioxane), temperature (80–120°C), and catalytic acid/base systems. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the target compound. Analytical validation using NMR (<sup>1</sup>H/<sup>13</sup>C) and IR (C=O stretch at ~1700 cm⁻¹) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), pyrazoline NH (δ 5.5–6.0 ppm), and carbamate/amide carbonyl signals (δ 165–170 ppm).
  • IR Spectroscopy : Confirms C=O stretches (1700–1730 cm⁻¹) and NH bending (1540–1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (309.33 g/mol) via [M+H]<sup>+</sup> or [M−H]<sup>−</sup> ions.
  • Elemental Analysis : Ensures stoichiometric agreement with C17H15N3O3.

Q. How can researchers identify and mitigate common synthetic impurities in this compound?

Impurities often arise from incomplete cyclization (e.g., open-chain intermediates) or byproducts from side reactions (e.g., over-oxidation). Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Recrystallization in ethanol or methanol removes polar byproducts. TLC monitoring (Rf ~0.5 in ethyl acetate/hexane 1:1) aids in tracking reaction progress .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound, particularly for analyzing dihedral angles and hydrogen bonding?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector at 100–150 K to minimize thermal motion.
  • Refinement : Employ SHELXL-2018 for full-matrix least-squares refinement, applying anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., C–H⋯O/N) are located using difference Fourier maps and refined with restraints .
  • Software : ORTEP-3 (for thermal ellipsoid visualization) and Mercury (for packing diagrams) aid in interpreting dihedral angles (e.g., 71.43° between quinoline rings) .

Q. How can conformational analysis of the 4,5-dihydro-1H-pyrazole ring be conducted using crystallographic data?

The puckering parameters (Q, θ, φ) of the dihydro-pyrazole ring are calculated via Cremer-Pople analysis. For example, the envelope conformation (flap atom C18) in related structures shows Q = 0.212 Å and φ = 256.8°, derived from atomic coordinates using PLATON or PARST .

Q. What methodologies are effective for analyzing intermolecular interactions (e.g., C–H⋯π, π-π stacking) in the solid state?

  • Hydrogen Bonding : Use CCDC’s ConQuest to measure distances (e.g., C13–H13⋯N1: 2.6 Å) and angles (>150°).
  • π-Interactions : Mercury’s "Contacts" tool calculates centroid-centroid distances (e.g., 3.73 Å for quinoline π-π stacking). Van der Waals radii adjustments (<0.8×) confirm significance .

Q. How should researchers address contradictions in crystallographic data, such as disorder or twinning?

  • Disorder : Apply PART instructions in SHELXL to refine split positions with occupancy ratios.
  • Twinning : Use TWIN/BASF commands in SHELXL for non-merohedral twins. Validate with Rint (<5%) and Flack parameter analysis .

Q. What validation tools ensure the accuracy of crystal structure determinations?

  • PLATON/CHECKCIF : Detects symmetry errors, missed hydrogen bonds, and ADPs.
  • Rigid-Bond Test : Δ(σ) for Uij components should be <0.01 Ų.
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 12% H⋯H, 8% C⋯C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 2
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

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